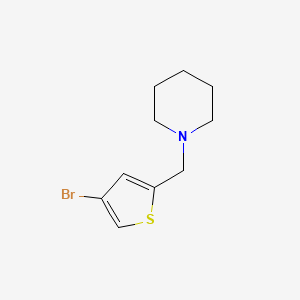

1-((4-Bromothiophen-2-yl)methyl)piperidine

説明

1-((4-Bromothiophen-2-yl)methyl)piperidine (CAS: 1249047-09-3) is a synthetic piperidine derivative characterized by a brominated thiophene moiety attached to the piperidine ring via a methyl linker. Its molecular formula is C₁₀H₁₄BrNS, with a molecular weight of 260.19 g/mol . The compound is commercially available with purities up to 98% and is primarily used in research settings for pharmaceutical and agrochemical exploration. The bromothiophene group introduces steric bulk and electron-withdrawing properties, which may influence its reactivity, pharmacokinetics, and binding affinity compared to simpler piperidine derivatives .

特性

IUPAC Name |

1-[(4-bromothiophen-2-yl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNS/c11-9-6-10(13-8-9)7-12-4-2-1-3-5-12/h6,8H,1-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXLJUIFGMRWSPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=CS2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30704862 | |

| Record name | 1-[(4-Bromothiophen-2-yl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30704862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1249047-09-3 | |

| Record name | 1-[(4-Bromothiophen-2-yl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30704862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Bromination of Thiophene

-

- Bromine (Br2) or N-bromosuccinimide (NBS) is used as the brominating agent.

- Catalysts such as iron (Fe) or aluminum chloride (AlCl3) facilitate electrophilic aromatic substitution.

- Reaction is typically conducted in an inert solvent under controlled temperature to achieve selective bromination at the 4-position of thiophene.

-

- The electrophilic bromine species attacks the electron-rich thiophene ring, preferentially at the 4-position due to resonance stabilization and steric factors.

Coupling with Piperidine

-

- The brominated thiophene derivative is reacted with piperidine.

- The reaction proceeds via nucleophilic substitution where the piperidine nitrogen attacks the electrophilic carbon adjacent to the bromine.

- Bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) are used to deprotonate piperidine, enhancing its nucleophilicity.

- Solvents like acetonitrile or dimethylformamide (DMF) provide a suitable medium for the reaction.

-

- Continuous flow reactors and automated systems are employed for large-scale synthesis to ensure consistent product quality and yield.

- Optimization of reaction temperature, reagent stoichiometry, and purification steps are critical for scalability.

Detailed Research Findings and Data Tables

| Step | Reaction Component | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| 1 | Bromination of Thiophene | Br2 or NBS, Fe/AlCl3 catalyst, solvent, 0-25°C | 85-90 | >98 | Selective 4-bromothiophene formation |

| 2 | Coupling with Piperidine | Piperidine, NaH/K2CO3, acetonitrile, 50-80°C | 75-90 | >95 | Nucleophilic substitution, optimized for minimal side reactions |

- Example Synthesis (Literature-based):

- Thiophene is brominated with NBS in the presence of FeCl3 at 0-5°C to yield 4-bromothiophene.

- The 4-bromothiophene is then treated with piperidine and potassium carbonate in acetonitrile at 60°C for 6 hours.

- The crude product is purified by recrystallization using dichloromethane and n-heptane (1:4 ratio) to afford this compound with high purity.

Comparative Notes on Related Synthetic Routes

- While direct bromination of a preformed piperidine-thiophene derivative is theoretically possible, it often results in lower selectivity and yield.

- The preferred route involves first brominating thiophene, then performing the coupling reaction.

- Use of NBS as a brominating agent is favored over elemental bromine for better control and safety.

- The choice of base and solvent significantly affects the reaction kinetics and product purity.

Summary of Key Reaction Parameters

| Parameter | Optimal Range/Choice | Impact on Synthesis |

|---|---|---|

| Brominating Agent | N-bromosuccinimide (NBS) | Selective bromination, safer handling |

| Catalyst | FeCl3 or AlCl3 | Enhances electrophilic substitution |

| Solvent (Bromination) | Dichloromethane, chloroform | Good solubility, reaction control |

| Base (Coupling) | Potassium carbonate, sodium hydride | Increases nucleophilicity of piperidine |

| Solvent (Coupling) | Acetonitrile, DMF | Polar aprotic solvents favor SN2 |

| Temperature (Bromination) | 0-25 °C | Controls regioselectivity |

| Temperature (Coupling) | 50-80 °C | Balances reaction rate and side reactions |

| Purification | Recrystallization (DCM:n-heptane 1:4) or vacuum distillation | High purity product isolation |

化学反応の分析

Types of Reactions

1-((4-Bromothiophen-2-yl)methyl)piperidine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the thiophene ring.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other nucleophiles.

Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

Substitution: Products include derivatives with various functional groups replacing the bromine atom.

Oxidation: Products include sulfoxides and sulfones.

Reduction: Products include de-brominated compounds and reduced thiophene derivatives.

科学的研究の応用

Medicinal Chemistry

Pharmaceutical Development

1-((4-Bromothiophen-2-yl)methyl)piperidine serves as a precursor in the synthesis of novel therapeutic agents. Its unique structure allows for modifications that can enhance biological activity against various diseases. Compounds with similar structures have shown promise as antitubercular agents and inhibitors of protein kinases, indicating that this compound may also possess significant therapeutic potentials.

Inhibition of Enzymes

Recent studies indicate that derivatives of this compound can act as inhibitors of monoamine oxidase B (MAO-B), which is relevant in treating neurodegenerative diseases like Parkinson's disease. For instance, compounds with similar bromothiophenyl moieties have demonstrated effective MAO-B inhibition, exhibiting IC50 values in the nanomolar range . The presence of the bromine atom in the thiophene ring enhances reactivity and biological activity, making it a subject of interest in drug development.

Structure-Activity Relationship (SAR) Studies

Exploration of Biological Activity

SAR studies have been conducted to understand how structural modifications affect the biological activity of piperidine derivatives. Research has shown that specific substitutions can significantly enhance the inhibitory potency against various targets, including MAO-B and other enzymes involved in disease processes . For example, modifications to the piperidine ring or the incorporation of different substituents on the thiophene ring can lead to variations in pharmacokinetic properties and overall efficacy .

Potential Applications in Antimicrobial Therapy

Antitubercular Activity

The compound's structural similarities to known antitubercular agents suggest potential applications in combating tuberculosis (TB). Preliminary data indicate that analogs can effectively inhibit Mycobacterium tuberculosis, with some compounds achieving nearly complete sterilization in combination therapies within two weeks . This highlights the importance of continued exploration into its antimicrobial properties.

Neuroprotective Properties

Research on Neurodegenerative Diseases

Compounds related to this compound have shown neuroprotective effects, particularly against oxidative stress-induced damage. In vivo studies have indicated that certain derivatives improve motor function and protect dopaminergic neurons from degeneration, which is crucial for developing treatments for Parkinson's disease . The neuroprotective mechanisms are thought to involve modulation of reactive oxygen species (ROS) and enhancement of cellular viability under stress conditions.

作用機序

The mechanism of action of 1-((4-Bromothiophen-2-yl)methyl)piperidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways and targets are subject to ongoing research .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

Bromothiophene vs. Phenyl Substituents

4-(4-Bromophenyl)piperidine hydrochloride (CAS: 80980-89-8):

This compound features a 4-bromophenyl group directly attached to the piperidine ring. Unlike the bromothiophene derivative, the phenyl group lacks sulfur and has distinct electronic properties. The absence of the thiophene ring may reduce lipophilicity and alter metabolic stability .- 1-[1-(4-Bromophenyl)ethyl]-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]piperidine (CAS: 1704069-36-2): This analog includes a bulky tert-butyldimethylsilyl (TBS) group, which enhances steric hindrance and may protect reactive sites during synthesis.

Thiophene vs. Other Heterocycles

- 1-[(4-Nitrophenyl)sulfanylmethyl]piperidine (CAS: 1375472-00-6):

Replacing the bromothiophene with a sulfanylmethyl-nitrophenyl group introduces a nitro functional group, which is strongly electron-withdrawing. This modification could enhance electrophilic reactivity but reduce metabolic stability compared to the bromothiophene derivative .

Piperidine Ring Modifications

Piperidine vs. Pyrrolidine

- 1-[(4-Bromothiophen-2-yl)methyl]pyrrolidine (CAS: 1248218-70-3): Replacing piperidine (6-membered ring) with pyrrolidine (5-membered ring) reduces ring flexibility and alters the nitrogen atom’s basicity.

Functionalized Piperidines

- 1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-ol hydrochloride (CAS: 1845689-88-4):

The addition of a hydroxyl group at the 4-position increases polarity and hydrogen-bonding capacity, which could improve aqueous solubility but reduce membrane permeability compared to the parent compound . - 1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-one (CAS: 1248674-28-3):

The ketone group introduces a planar sp²-hybridized carbon, which may stabilize specific conformations or participate in covalent interactions with biological targets .

Antimicrobial Activity

- Its p-chlorophenyl group may confer mild antimicrobial properties, though specific data for the bromothiophene analog are lacking .

Acetylcholinesterase (AChE) Inhibition

- 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020): This AChE inhibitor (IC₅₀ = 5.7 nM) demonstrates that bulky aromatic substituents on piperidine enhance enzyme affinity. The bromothiophene group’s smaller size may reduce steric hindrance but could compromise selectivity compared to E2020’s indanone moiety .

Data Table: Key Structural and Functional Comparisons

生物活性

1-((4-Bromothiophen-2-yl)methyl)piperidine is a compound characterized by its unique structural features, including a piperidine ring and a 4-bromothiophen-2-ylmethyl group. This combination suggests potential biological activities that warrant investigation, particularly in pharmacological contexts. The compound's molecular formula is with a molecular weight of approximately 284.15 g/mol.

Structural Characteristics

The presence of the bromine atom in the thiophene ring enhances the compound's reactivity and biological activity, making it a candidate for various medicinal applications. The piperidine moiety is commonly found in numerous therapeutic agents, indicating possible neuropharmacological effects.

Biological Activity Overview

Research on the biological activity of this compound is limited; however, its structural analogs have demonstrated significant pharmacological properties. Below are key areas of interest:

- Anticancer Activity : Piperidine derivatives are often explored for their potential anticancer properties. Similar compounds have shown efficacy against various cancer cell lines, suggesting that this compound may exhibit similar effects.

- Neuroprotective Effects : Given the piperidine structure's prevalence in CNS-targeting drugs, this compound could possess neuroprotective properties, potentially interacting with neurotransmitter systems.

Case Studies and Research Findings

While specific studies on this compound are scarce, related compounds provide insights into its potential biological activities:

- Antimicrobial Properties : Compounds with similar structures have been evaluated for their antimicrobial activity. For instance, studies on piperidine derivatives indicated effective inhibition against Staphylococcus aureus and other pathogens .

- Antitubercular Activity : Research has highlighted the effectiveness of piperidine derivatives against Mycobacterium tuberculosis, with some compounds showing MIC values as low as 2 µg/mL . This suggests that this compound could be further investigated for similar activity.

- Cell Viability and Toxicity : Preliminary toxicity assessments of related piperidine compounds indicate low cytotoxicity while maintaining biological efficacy . This characteristic is crucial for drug development.

The synthesis of this compound typically involves multi-step organic reactions, which may include:

- Formation of the Piperidine Ring : Starting from suitable precursors to create the piperidine structure.

- Bromination of Thiophene : Introducing bromine to enhance reactivity.

- Methylation : Attaching the methyl group to complete the structure.

The exact mechanism of action within biological systems remains largely unexplored; however, it is hypothesized that the compound may interact with various enzymes or receptors involved in disease pathways.

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(4-Bromophenyl)methylpiperidine | C₁₂H₁₄BrN | Similar brominated structure; potential for varied receptor interactions |

| 1-(Thiophen-2-yl)methylpiperidine | C₁₁H₁₃NS | Lacks bromine; serves as a baseline for comparison |

| 1-(4-Chlorothiophen-2-yl)methylpiperidine | C₁₂H₁₃ClNS | Chlorine substitution may alter biological interactions |

Q & A

Q. What are the standard synthetic routes for 1-((4-Bromothiophen-2-yl)methyl)piperidine, and how are reaction conditions optimized?

The synthesis typically involves alkylation of a piperidine derivative with a bromothiophene-containing electrophile. For example, nucleophilic substitution reactions between 4-bromothiophene derivatives and piperidine-based nucleophiles under basic conditions (e.g., NaOH in dichloromethane) are common. Optimization focuses on solvent choice (polar aprotic solvents enhance reactivity), temperature control (room temperature to 60°C), and catalyst selection (e.g., phase-transfer catalysts for biphasic systems) to maximize yield and purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the structure, particularly the integration of the piperidine ring protons and the bromothiophene moiety. Mass spectrometry (MS) provides molecular weight validation, while X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives .

Q. What are the primary applications of this compound in medicinal chemistry?

The bromothiophene-piperidine scaffold is explored for its potential as a kinase inhibitor or GPCR modulator due to its electron-rich aromatic system and flexible piperidine backbone. Preliminary studies suggest utility in designing ligands for neurological targets, though detailed biological data remain limited .

Advanced Research Questions

Q. How can computational methods improve the design of synthetic pathways for this compound derivatives?

Quantum chemical calculations (e.g., DFT) predict reaction intermediates and transition states, enabling identification of energetically favorable pathways. Reaction path search algorithms, combined with machine learning, can narrow optimal conditions (e.g., solvent, temperature) and reduce trial-and-error experimentation. For example, modeling the steric effects of the bromothiophene group on alkylation efficiency guides catalyst selection .

Q. What strategies address contradictory data in biological activity studies of bromothiophene-piperidine analogs?

Contradictions often arise from impurities or stereochemical variations. Orthogonal validation methods include:

Q. How does the bromine atom influence the compound’s electronic properties in materials science applications?

Bromine enhances halogen bonding, which can direct molecular packing in crystalline materials. Its electron-withdrawing effect also modifies the thiophene ring’s π-electron density, enabling tunable optoelectronic properties (e.g., charge transport in organic semiconductors). Experimental validation via cyclic voltammetry and XPS is recommended .

Q. What experimental designs mitigate stability issues during storage and handling?

Stability studies under varied conditions (light, heat, humidity) reveal degradation pathways. For lab-scale storage, inert atmospheres (argon) and amber glassware prevent oxidation and photodegradation. Lyophilization improves long-term stability for biological assays .

Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound?

Systematic modification of the piperidine ring (e.g., N-substitution, ring expansion) and bromothiophene position (2- vs. 4-bromo) is key. In vitro assays (e.g., enzyme inhibition, cytotoxicity) paired with molecular docking identify critical interactions. For example, 4-bromo substitution may enhance target binding affinity compared to 5-bromo analogs .

Methodological Notes

- Synthetic Optimization : Prioritize reaction monitoring (TLC or LC-MS) to detect intermediates and by-products .

- Data Reproducibility : Document solvent lot numbers and ambient humidity, as trace water can alter reaction kinetics .

- Safety Protocols : Bromine-containing compounds require rigorous fume hood use and waste neutralization (e.g., sodium thiosulfate for brominated by-products) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。